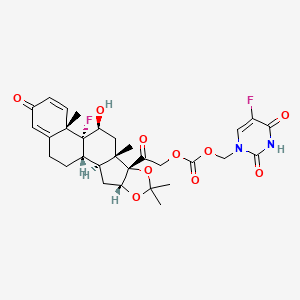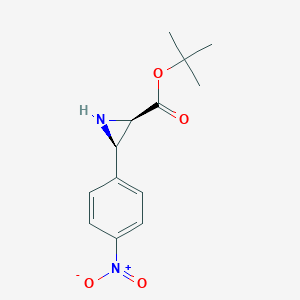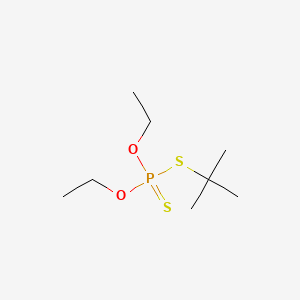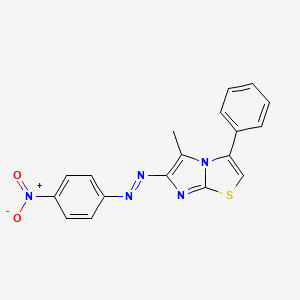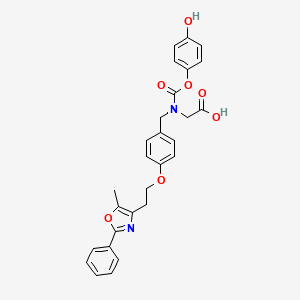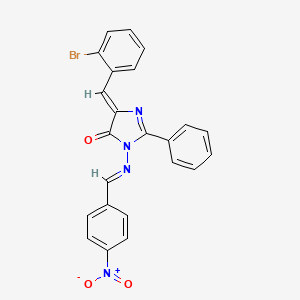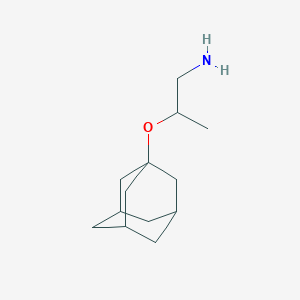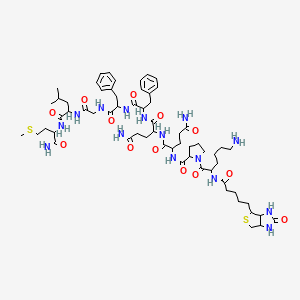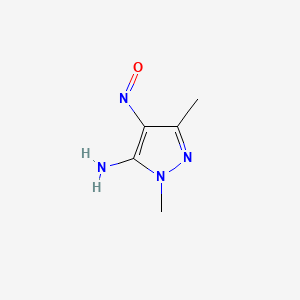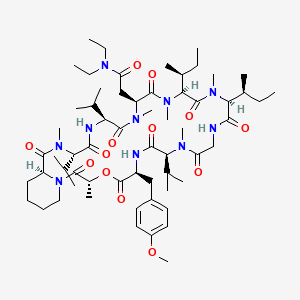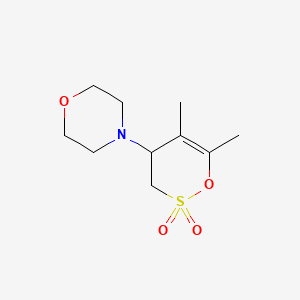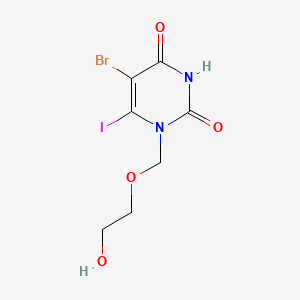
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil is a synthetic nucleoside analogue This compound is structurally related to uracil, a naturally occurring pyrimidine nucleobase found in RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil typically involves the halogenation of uracil derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with uracil.
Bromination: Uracil is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid.
Iodination: The brominated uracil is then iodinated at the 6-position using iodine or an iodine-containing reagent.
Hydroxyethoxymethylation: The final step involves the introduction of the hydroxyethoxymethyl group at the 1-position. This can be achieved using a suitable alkylating agent like 2-chloroethanol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Hydrolysis: The hydroxyethoxymethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products with different nucleophiles replacing the bromine or iodine atoms.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with modified functional groups.
科学的研究の応用
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting viral infections and cancer cells.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromo-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil involves its incorporation into nucleic acids. The compound mimics natural nucleosides and gets incorporated into DNA or RNA, disrupting the normal function of these molecules. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid synthesis.
類似化合物との比較
Similar Compounds
5-Bromo-2’-deoxyuridine: Another brominated nucleoside analogue with antiviral properties.
5-Iodo-2’-deoxyuridine: An iodinated nucleoside analogue used in antiviral research.
5-Fluorouracil: A fluorinated uracil derivative widely used in cancer treatment.
Uniqueness
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and biological properties. Its dual halogenation enhances its reactivity and potential efficacy in various applications compared to other single-halogenated analogues.
特性
CAS番号 |
121749-87-9 |
|---|---|
分子式 |
C7H8BrIN2O4 |
分子量 |
390.96 g/mol |
IUPAC名 |
5-bromo-1-(2-hydroxyethoxymethyl)-6-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8BrIN2O4/c8-4-5(9)11(3-15-2-1-12)7(14)10-6(4)13/h12H,1-3H2,(H,10,13,14) |
InChIキー |
YAWJAJCLFDAVNE-UHFFFAOYSA-N |
正規SMILES |
C(COCN1C(=C(C(=O)NC1=O)Br)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


